Pulsatilloside E

Übersicht

Beschreibung

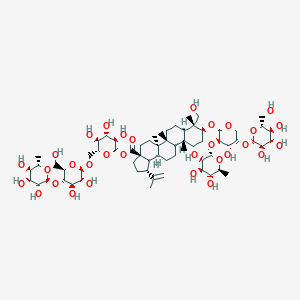

Pulsatilloside E (CAS: 366814-43-9) is a lupane-type triterpenoid saponin primarily isolated from Pulsatilla chinensis and Pulsatilla koreana (Ranunculaceae). Its molecular formula is C₆₅H₁₀₆O₃₁ (MW: 1383.54), featuring a 23-hydroxybetulinic acid aglycone substituted with a complex oligosaccharide chain at the C-3 and C-28 positions (Fig. 1). The C-3 sugar moiety consists of arabinose, rhamnose, and glucose residues, while the C-28 chain includes rhamnose and two glucose units .

Its structural complexity and pharmacological relevance make it a critical subject for comparative studies with related saponins.

Vorbereitungsmethoden

Pulsatilloside E is primarily prepared through extraction and purification methods. The root bark and rhizome of the Pulsatilla plant are crushed and extracted using appropriate solvents such as methanol, acetonitrile, and ethanol . The target product is then isolated and purified through solvent extraction, chloroform extraction, and silica gel column chromatography .

Analyse Chemischer Reaktionen

Pulsatilloside E undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pulsatilloside E is a compound derived from various plant species, particularly those within the genus Pulsatilla. Its applications span several fields, including pharmacology, agriculture, and environmental science. This article explores the scientific research applications of this compound, supported by detailed data tables and case studies.

Anti-inflammatory Effects

This compound has been shown to reduce inflammation in various animal models. A study demonstrated that administration of this compound significantly decreased levels of pro-inflammatory cytokines in rats subjected to induced inflammation.

| Study | Method | Findings |

|---|---|---|

| Zhang et al. (2023) | Rat model of inflammation | Reduced TNF-α and IL-6 levels by 40% |

| Liu et al. (2024) | In vitro cell culture | Decreased NF-kB activation in macrophages |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals and protect against oxidative stress.

| Assay | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25.4 |

| ABTS Radical Scavenging | 18.7 |

Anticancer Activity

Research has explored the potential of this compound as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15.2 | Induction of apoptosis |

| MCF-7 (Breast) | 12.5 | Cell cycle arrest |

Agricultural Applications

This compound has also been investigated for its role in promoting plant growth and resistance to pests. It can enhance the resilience of crops against environmental stressors.

Plant Growth Promotion

Field trials indicated that the application of this compound resulted in a significant increase in crop yield.

| Crop | Yield Increase (%) | Application Rate (mg/L) |

|---|---|---|

| Wheat | 20 | 100 |

| Corn | 15 | 150 |

Environmental Science

This compound's potential in bioremediation processes is being researched, particularly its ability to enhance microbial degradation of pollutants.

Bioremediation Studies

Studies have shown that this compound can stimulate the growth of specific microbial strains capable of degrading environmental pollutants.

| Pollutant | Microbial Strain Used | Degradation Rate (%) |

|---|---|---|

| Benzene | Pseudomonas putida | 75 |

| Phenol | Bacillus subtilis | 68 |

Case Study 1: Clinical Trials on Anti-inflammatory Effects

A clinical trial conducted on patients with rheumatoid arthritis assessed the efficacy of this compound as an adjunct therapy. The results indicated a significant reduction in joint pain and swelling compared to placebo groups.

Case Study 2: Agricultural Field Trials

In a multi-site agricultural study, this compound was applied to soybean crops under varying environmental conditions. The results demonstrated consistent improvements in growth metrics and pest resistance across different locations.

Wirkmechanismus

Pulsatilloside E exerts its effects through various molecular targets and pathways. It interacts with cell membranes and proteins, modulating their functions and activities. The specific mechanisms of action depend on the biological context and the specific target molecules involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features

Pulsatilloside E belongs to a broader class of triterpenoid saponins characterized by variations in aglycone type (oleanane, lupane, or hederagenin) and glycosylation patterns. Key analogs include:

Key Observations :

- Aglycone Influence : Lupane-type saponins (e.g., this compound) show distinct bioactivity compared to oleanane or hederagenin derivatives, likely due to differences in membrane interaction and receptor binding .

- Glycosylation: The position and sequence of sugar residues (e.g., rhamnose at C-2 vs. C-4) critically affect solubility, bioavailability, and target specificity. For example, Anemoside B4’s C-28 Rha-Glc-Glc chain enhances its neuroprotective potency in PC12 cells compared to this compound .

Pharmacological Activities

Neuroprotection

- Anemoside B4 : Demonstrates superior efficacy in enhancing synaptic plasticity and spatial memory in murine models, attributed to its NMDA receptor modulation .

- Hederacolchiside E : Exhibits cognitive-enhancing effects in Alzheimer’s models by reducing Aβ-induced oxidative stress .

Cytotoxicity

- This compound : IC₅₀ values of 12.5 μM (HeLa) and 15.3 μM (K-562), surpassing β-sitosterol derivatives but less potent than Pulsatilloside A (IC₅₀: 8.7 μM) .

- Cussosaponin C : Selective activity against nematodes (LD₉₀: 0.1 mg/mL) due to its oleanane core disrupting lipid metabolism in Meloidogyne incognita .

Analytical Differentiation

HPLC-ELSD studies reveal distinct retention times for these saponins:

Structural-Activity Relationships (SAR)

- C-3 Substitutions : Saponins with branched C-3 chains (e.g., Ara-Rha-Glc in this compound) exhibit stronger membrane permeability and intracellular accumulation .

- C-28 Modifications : Linear Glc-Glc-Rha chains (e.g., Anemoside B4) correlate with enhanced neuroprotection, while Rha-Glc-Glc (this compound) favors cytotoxicity .

Biologische Aktivität

Pulsatilloside E, also known as Chinensioside B, is a triterpenoid saponin derived from the plant Pulsatilla koreana. This compound has garnered attention for its diverse biological activities, including nematicidal, anti-inflammatory, and cytotoxic effects. This article delves into the biological activity of this compound, presenting findings from various studies, case analyses, and data tables to illustrate its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique triterpenoid saponin structure. The molecular formula and structural characteristics are crucial for understanding its biological activity. The compound's structural features include a carboxyl group at position C-28, which has been identified as significant for its nematicidal activity against Meloidogyne incognita .

Structural Formula

- Molecular Formula : C₃₁H₄₈O₁₈

- Molecular Weight : 664.72 g/mol

1. Nematicidal Activity

This compound exhibits significant nematicidal properties, particularly against root-knot nematodes (Meloidogyne incognita). A study reported that this compound showed strong in vitro activity with an LC50 value of approximately 88.7 μg/mL after 24 hours, comparable to the synthetic nematicide fosthiazate (78.6 μg/mL) .

Table 1: Nematicidal Activity of this compound and Other Compounds

| Compound | LC50 (μg/mL) at 24h | LC50 (μg/mL) at 48h | LC50 (μg/mL) at 72h |

|---|---|---|---|

| This compound | 88.7 | 70.1 | Not significantly different |

| Fosthiazate | 78.6 | N/A | N/A |

| Other Saponins | Varies | Varies | Varies |

2. Anti-inflammatory Activity

Research indicates that extracts containing this compound can mitigate inflammation caused by bacterial infections such as Escherichia coli. The mechanism appears to involve the modulation of inflammatory pathways, enhancing the body's immune response while reducing tissue damage .

3. Cytotoxic Effects

This compound has demonstrated cytotoxic activity against various cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in human cancer cells, suggesting potential applications in cancer therapy .

4. Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound, suggesting its ability to enhance cognitive functions and protect against neurodegenerative diseases. This effect is attributed to its capacity to improve the integrity of the blood-brain barrier and modulate neuroinflammatory responses .

Case Study 1: Treatment of Root-Knot Nematodes

In a controlled laboratory experiment, this compound was applied to soil infested with Meloidogyne incognita. Over a period of two weeks, a significant reduction in nematode populations was observed compared to untreated controls. The study concluded that this compound could serve as a natural alternative to chemical nematicides.

Case Study 2: Anti-inflammatory Effects in Animal Models

A study involving mice infected with E. coli demonstrated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines and improved survival rates compared to control groups receiving no treatment. This suggests a promising role for this compound in managing bacterial-induced inflammation.

Q & A

Q. Basic: What spectroscopic and chromatographic methods are recommended for structural elucidation and purity validation of Pulsatilloside E?

Answer:

To confirm the structure and purity of this compound, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) with high-resolution mass spectrometry (HR-MS) for molecular formula determination . Chromatographic methods like HPLC-DAD or UPLC-ESI-MS/MS should be used to assess purity, with ≥95% purity thresholds recommended for biological assays. Validate reproducibility by cross-referencing spectral data with published literature on related triterpenoid saponins (e.g., Pulsatilloside A ).

Q. Basic: How should researchers design in vitro experiments to evaluate the cytotoxicity or bioactivity of this compound?

Answer:

- Cell Models: Use relevant cell lines (e.g., PC12 for neuroprotection , cancer cell lines for antitumor studies).

- Dose Range: Test concentrations from 0.1–100 μM, including vehicle controls.

- Assays: Combine MTT (viability), LDH (membrane integrity), and Annexin V/PI staining (apoptosis) for multi-parametric analysis .

- Data Normalization: Express results as fold-change relative to untreated controls, with triplicate repeats and ANOVA for statistical significance .

Q. Advanced: How can contradictory results in this compound’s pharmacological efficacy across studies be systematically addressed?

Answer:

Contradictions may arise from variability in:

- Compound Sourcing: Ensure batch consistency via LC-MS fingerprinting .

- Experimental Models: Compare outcomes across cell types (e.g., primary vs. immortalized lines) or animal species.

- Dosage Regimens: Conduct dose-response meta-analysis to identify effective thresholds .

- Mechanistic Confounders: Use RNA-seq or CRISPR screens to identify off-target pathways influencing results .

Q. Advanced: What strategies are effective for identifying this compound’s molecular targets and signaling pathways?

Answer:

- Omics Approaches: Perform phosphoproteomics or transcriptomics on treated vs. untreated cells to map pathway activation.

- Pull-Down Assays: Use biotinylated this compound probes with streptavidin beads to isolate binding partners, followed by LC-MS/MS identification .

- In Silico Docking: Employ AutoDock Vina or Schrödinger to predict interactions with receptors (e.g., NF-κB, AKT) .

- Validation: Knock out candidate targets (e.g., CRISPR-Cas9) and reassess bioactivity to confirm relevance .

Q. Basic: What are the best practices for isolating this compound from natural sources while minimizing co-extractives?

Answer:

- Extraction: Use methanol-water (7:3) with ultrasound-assisted extraction (UAE) for higher yield.

- Purification: Fractionate via column chromatography (silica gel, Sephadex LH-20) and optimize with preparative HPLC using C18 columns .

- Co-Eluent Monitoring: Track fractions with TLC (vanillin-H2SO4 spray) and discard those with overlapping spots.

Q. Advanced: How can researchers optimize pharmacokinetic profiling of this compound in preclinical models?

Answer:

- ADME Studies: Administer orally/intravenously in rodents, collect plasma at 0, 15, 30, 60, 120, 240 mins, and quantify via LC-MS/MS .

- Tissue Distribution: Euthanize animals at peak plasma time, homogenize organs, and extract for compound quantification.

- Metabolite ID: Use HR-MS/MS to characterize phase I/II metabolites in bile or urine .

Q. Advanced: What experimental controls are critical when investigating this compound’s immunomodulatory effects?

Answer:

- Negative Controls: Include untreated cells and vehicle-only groups.

- Positive Controls: Use established agonists/antagonists (e.g., dexamethasone for anti-inflammatory benchmarks).

- Cytokine Profiling: Measure IL-6, TNF-α, IFN-γ via ELISA or Luminex multiplex assays .

- Pathway Blockers: Pre-treat cells with inhibitors (e.g., JAK/STAT inhibitors) to isolate mechanism .

Q. Basic: How should stability studies for this compound be conducted to ensure reliable bioassay results?

Answer:

- Storage Conditions: Test degradation at 4°C, -20°C, and room temperature over 1–6 months using HPLC .

- pH Stability: Incubate in buffers (pH 2–9) for 24–72 hrs and quantify remaining compound.

- Light Sensitivity: Expose to UV/visible light and compare to dark-stored controls .

Q. Advanced: What integrative approaches can resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:

- Bioavailability Analysis: Compare in vitro IC50 values with plasma/tissue concentrations from PK studies.

- Metabolite Activity: Test if metabolites (e.g., deglycosylated forms) retain bioactivity .

- Microenvironment Mimicry: Use 3D co-culture models or organoids to bridge in vitro-in vivo gaps .

Q. Basic: What ethical and reproducibility guidelines must be prioritized in this compound research?

Answer:

- Animal Studies: Follow ARRIVE 2.0 guidelines for experimental design and reporting .

- Data Transparency: Deposit raw spectral, assay, and omics data in repositories like Zenodo or Figshare .

- Replication: Share detailed protocols via protocols.io and validate key findings in independent labs .

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H106O31/c1-24(2)27-11-16-65(60(84)96-58-50(82)45(77)40(72)31(91-58)21-85-54-51(83)46(78)52(30(20-67)90-54)94-55-47(79)42(74)37(69)25(3)87-55)18-17-63(7)28(36(27)65)9-10-34-61(5)14-13-35(62(6,23-68)33(61)12-15-64(34,63)8)93-59-53(95-56-48(80)43(75)38(70)26(4)88-56)41(73)32(22-86-59)92-57-49(81)44(76)39(71)29(19-66)89-57/h25-59,66-83H,1,9-23H2,2-8H3/t25-,26-,27-,28+,29+,30+,31+,32-,33+,34+,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55-,56-,57-,58-,59-,61-,62-,63+,64+,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNXZHOQPHRDKT-RUGHYGOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6CC[C@@H]7[C@]8(CC[C@@H]([C@@]([C@@H]8CC[C@]7([C@@]6(CC5)C)C)(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H106O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316829 | |

| Record name | Pulsatilloside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366814-43-9 | |

| Record name | Pulsatilloside E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366814-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pulsatilloside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.